molecular formula C9H11NS B1205856 2-Phenylthiazolidine CAS No. 4569-82-8

2-Phenylthiazolidine

Cat. No. B1205856
CAS RN: 4569-82-8
M. Wt: 165.26 g/mol
InChI Key: NXOMVTLTYYYYPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenylthiazolidine and its derivatives has been a subject of study to understand its potential in various applications. One pathway involves the reaction of 2-ethyl-3-phenyloxaziridine with phenyl isothiocyanate, leading to the formation of different isomeric products including 2-Phenylthiazolidine derivatives. This method corrects previous assumptions about the reaction scheme for N-alkyloxaziridine and phenyl isothiocyanate reactions, offering insights into the structural complexities of the resulting compounds (Kuriyama et al., 1986).

Molecular Structure Analysis

The molecular structure of 2-Phenylthiazolidine derivatives has been elucidated using X-ray diffraction, revealing the orthorhombic and monoclinic crystal systems of these compounds. This structural analysis provides a detailed view of the atomic arrangements and the overall geometry of the molecules, which is crucial for understanding their chemical behavior and interactions (Kuriyama et al., 1986).

Chemical Reactions and Properties

2-Phenylthiazolidine undergoes various chemical reactions that highlight its reactivity and potential for functionalization. For instance, reactions with 1,1-dichloro-2-nitroethene and phenylthiourea derivatives lead to the formation of 1,4,2-dithiazolidines or 1,3-thiazetidines, depending on the solvent used. This demonstrates the compound's versatility and the influence of reaction conditions on product formation (Feng et al., 2016).

Physical Properties Analysis

The physical properties of 2-Phenylthiazolidine, such as solubility, melting point, and crystal structure, are determined by its molecular structure. The orthorhombic and monoclinic crystal systems obtained from X-ray diffraction studies provide insights into the compound's solid-state characteristics, which are essential for its handling and application in various chemical processes (Kuriyama et al., 1986).

Chemical Properties Analysis

The chemical properties of 2-Phenylthiazolidine, including its reactivity with different chemical agents and its behavior under various conditions, are crucial for its application in synthesis and drug development. Studies on its reactions with phenyl isothiocyanate and the subsequent formation of derivatives shed light on the compound's potential as a scaffold for the development of pharmacologically active molecules (Kuriyama et al., 1986).

Scientific Research Applications

Radioprotective Activity

2-Phenylthiazolidine and its derivatives have been studied for their radioprotective activities. Fernandez et al. (1983) explored the relationship between the metabolism of 2-phenylthiazolidine and its radioprotective efficacy. They found that the distribution and metabolism of 2-phenylthiazolidine correlate closely with its radioprotective activity (Fernandez et al., 1983).

Cardiotonic Agents

2-Phenylthiazolidine derivatives have been synthesized and tested for their potential as cardiotonic agents. Nate et al. (1987) developed a series of 2-phenylthiazolidine-3-thiocarboxamides and found that certain derivatives showed significant positive inotropic action, suggesting potential use in cardiology (Nate et al., 1987).

NMR Structural Studies

The structural properties of 2-phenylthiazolidine have been investigated using nuclear magnetic resonance (NMR) techniques. Terol et al. (1981) conducted a 1H NMR structural study of 2-phenylthiazolidine, providing insights into the conformation and signals of the heterocyclic protons (Terol et al., 1981).

Antimicrobial and Anticonvulsant Effects

Research has explored the potential antimicrobial and anticonvulsant effects of 2-phenylthiazolidine derivatives. Rishipathak et al. (2019) synthesized 2-phenylthiazolidine-4-ones with enhanced anticonvulsant effects, indicating a potential application in treating convulsions (Rishipathak et al., 2019). Additionally, Desai et al. (2013) developed 5-phenylthiazolidin-4-one derivatives that showed promising antibacterial and antifungal activities (Desai et al., 2013).

Synthesis and Structural Analysis

The synthesis and structural analysis of 2-phenylthiazolidine derivatives have been a significant area of research. Studies have focused on developing efficient synthesis methods and understanding the chemical properties of these compounds. For instance, Gao Wen-xiu (2007) examined the synthesis of 2-phenylthiazolidine-4-carboxylic acid using microwave irradiation, highlighting the efficiency of this method (Gao Wen-xiu, 2007).

properties

IUPAC Name

2-phenyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOMVTLTYYYYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903063
Record name NoName_3651
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylthiazolidine

CAS RN

4569-82-8
Record name 2-Phenylthiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4569-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylthiazolidine
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Record name 2-Phenylthiazolidine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357913
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Record name 2-PHENYLTHIAZOLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP6UVF85UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylthiazolidine

Citations

For This Compound
214
Citations
H NATE, K MATSUKI, A TSUNASHIMA… - Chemical and …, 1987 - jstage.jst.go.jp
… This tendency was generally observed in this series of compounds and constitutes a major deviation from the SAR in the simple 2-phenylthiazolidine series. With regard to effects of the …
Number of citations: 16 www.jstage.jst.go.jp
H NATE, Y SEKINE, Y HONMA, H NAKAI… - Chemical and …, 1987 - jstage.jst.go.jp
… In the course of our studies on new antiulcer agents, 2-phenylthiazolidine-3thiocarboxamides (I), conformationally restricted analoguee4) of metiamide, have been synthesized. …
Number of citations: 4 www.jstage.jst.go.jp
H NATE, A WATANABE, K MATSUKI… - Chemical and …, 1987 - jstage.jst.go.jp
… Further studies on the synthesis and SAR of 2-phenylthiazolidine-3-carbothioamides and the corresponding carboxamides as new cardiotonic agents are being continued. …
Number of citations: 6 www.jstage.jst.go.jp
F Baert, M Muller, D Barbry… - … Section B: Structural …, 1987 - scripts.iucr.org
… 2-phenyl substituent in 2- phenylthiazolidine): the large couplings … Treatment of our coupling constants for 2-phenylthiazolidine … 3): 2-phenylthiazolidine appears to be confor- mationally …
Number of citations: 4 scripts.iucr.org
IR Schmolka, PE Spoerri - Journal of the American Chemical …, 1957 - ACS Publications
… tained from 2-phenylthiazolidine. The infrared absorption curves … (0.16 mole) of 2-phenylthiazolidine and 3.0g. (0.016 mole) of re-butyl iodide. … of the starting 2-phenylthiazolidine was …
Number of citations: 31 pubs.acs.org
H NATE, Y SEKINE, K ODA, K AOE… - Chemical and …, 1987 - jstage.jst.go.jp
… This is in sharp contrast with the SAR in a series of simple 2-phenylthiazolidine-3-thiocarboxamides,41 where the conversion of the thiazolidine ring to the oxazolidine ring caused a …
Number of citations: 11 www.jstage.jst.go.jp
LA Pavlova, TV Komarova, YA Davidovich… - Pharmaceutical …, 1986 - Springer
… The present study is concerned with the synthesis of 2-phenylthiazolidine-4-carboxylic acid esters and amides that have not been described in the literature, and the study of their toxic …
Number of citations: 3 link.springer.com
JP Fernandez, Y Robbe, JP Chapat… - Journal of medicinal …, 1983 - ACS Publications
Molecular biotransformation of 2-phenylthiazolidine (1) and its m-bromo derivative (2) in the mouse is followed by autoradiographic studies and assessed by analysis of urinary …
Number of citations: 7 pubs.acs.org
A Terol, G Subra, JP Fernandez… - Organic Magnetic …, 1981 - Wiley Online Library
Deuteration of 2‐phenylthiazolidine, and its complexation with the shift reagent tris(1,1,1,2,2,3,3‐heptafluoro‐7,7‐dimethyl‐4,6‐octanedionato)europium, have been used to study the …
Number of citations: 7 onlinelibrary.wiley.com
MA Recasens, B Possompes, C Astre… - The Journal of …, 1992 - academic.oup.com
… thiazolidine-4-carboxylate or 2-phenylthiazolidine-4-carboxylate were … 2-Phenylthiazolidine-4-carboxylate induced a lower plasma … -4-carboxylate or 2-phenylthiazolidine-4-carboxylate. …
Number of citations: 3 academic.oup.com

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